4-Bromooxazolo[4,5-c]pyridin-2(3H)-one
CAS No.:
Cat. No.: VC17616208
Molecular Formula: C6H3BrN2O2
Molecular Weight: 215.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H3BrN2O2 |
|---|---|
| Molecular Weight | 215.00 g/mol |
| IUPAC Name | 4-bromo-3H-[1,3]oxazolo[4,5-c]pyridin-2-one |
| Standard InChI | InChI=1S/C6H3BrN2O2/c7-5-4-3(1-2-8-5)11-6(10)9-4/h1-2H,(H,9,10) |
| Standard InChI Key | USCCYMSOEIVAKP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(C2=C1OC(=O)N2)Br |
Introduction
Chemical Structure and Nomenclature
4-Bromooxazolo[4,5-c]pyridin-2(3H)-one (IUPAC name: 4-bromo-3H- oxazolo[4,5-c]pyridin-2-one) belongs to the oxazolopyridine family, characterized by a fused oxazole and pyridine ring system. The bromine atom is positioned at the 4th carbon of the pyridine moiety, distinguishing it from isomers such as 6-bromo- and 5-bromooxazolo[4,5-b]pyridin-2(3H)-one . Its molecular formula is C₆H₃BrN₂O₂, with a molecular weight of 215.00 g/mol.
Key Structural Features:
-
Fused bicyclic system: Oxazole (five-membered ring with one oxygen and one nitrogen) fused to pyridine (six-membered aromatic ring with one nitrogen).
-
Bromine substitution: Positioned at the 4th carbon of the pyridine ring, influencing electronic distribution and reactivity.
-
Lactam structure: The 2(3H)-one moiety introduces a ketone group adjacent to the nitrogen, enhancing hydrogen-bonding potential.
The compound’s canonical SMILES string, C1=CN=C(C2=C1OC(=O)N2)Br, and InChIKey (USCCYMSOEIVAKP-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies.
Synthesis and Structural Analogues
While no explicit synthesis protocol for 4-bromooxazolo[4,5-c]pyridin-2(3H)-one is documented, analogous methods for brominated oxazolopyridines suggest multi-step routes involving:
-
Ring formation: Cyclization of precursors to construct the oxazole and pyridine rings.
-
Bromination: Electrophilic aromatic substitution or metal-catalyzed coupling to introduce bromine .
For example, 6-bromooxazolo[4,5-b]pyridin-2(3H)-one is synthesized via nucleophilic substitution of sodium ethanolate with brominated precursors, yielding 63–87% efficiency . Similar strategies, adjusted for positional selectivity, may apply to the 4-bromo derivative.
Comparative Analysis of Oxazolopyridine Isomers:
The positional isomerism significantly impacts crystallinity and reactivity. For instance, the 6-bromo analogue exhibits a well-defined melting point, suggesting higher crystalline stability .
Physicochemical Properties
Experimental data on 4-bromooxazolo[4,5-c]pyridin-2(3H)-one remain sparse, but computational predictions and analogues provide insights:
-
Solubility: Likely low in water due to aromaticity and bromine hydrophobicity; moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) .
-
Stability: Lactam structures are generally stable under inert conditions but may hydrolyze in strong acids/bases.
-
Spectroscopic Signatures:
Research Gaps and Future Directions
-
Synthesis Optimization: Develop regioselective bromination protocols to target the 4-position efficiently.
-
Biological Screening: Evaluate antimicrobial, anticancer, and analgesic activities in vitro and in vivo.
-
Structure-Activity Relationships (SAR): Compare 4-bromo isomer efficacy against 5- and 6-bromo analogues.
-
Computational Modeling: Predict binding affinities to therapeutic targets (e.g., COX-2, β-lactamases).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume